H-DL-Ser-DL-Phe-DL-Phe-DL-Leu-DL-Arg-DL-Asn-OH.TFA

Description

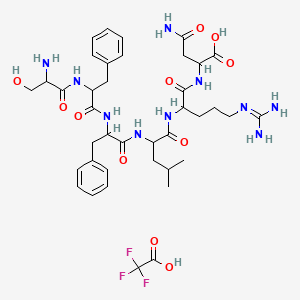

H-DL-Ser-DL-Phe-DL-Phe-DL-Leu-DL-Arg-DL-Asn-OH.TFA is a synthetic hexapeptide composed of alternating D- and L-configuration amino acids (racemic mixture), terminated with a trifluoroacetic acid (TFA) counterion. The sequence includes serine (Ser), phenylalanine (Phe, duplicated), leucine (Leu), arginine (Arg), and asparagine (Asn). The DL configuration introduces stereochemical diversity, which may influence its conformational stability and biological interactions.

Key physicochemical properties (inferred from analogous compounds):

- Molecular weight: ~800–850 g/mol (estimated for the hexapeptide + TFA).

- Hydrophobicity: Elevated due to dual Phe residues and Leu.

- Charge: Arg contributes a positive charge at physiological pH, while Asn and Ser are polar.

Properties

Molecular Formula |

C39H55F3N10O11 |

|---|---|

Molecular Weight |

896.9 g/mol |

IUPAC Name |

4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C37H54N10O9.C2HF3O2/c1-21(2)16-26(33(52)43-25(14-9-15-42-37(40)41)32(51)47-29(36(55)56)19-30(39)49)45-35(54)28(18-23-12-7-4-8-13-23)46-34(53)27(44-31(50)24(38)20-48)17-22-10-5-3-6-11-22;3-2(4,5)1(6)7/h3-8,10-13,21,24-29,48H,9,14-20,38H2,1-2H3,(H2,39,49)(H,43,52)(H,44,50)(H,45,54)(H,46,53)(H,47,51)(H,55,56)(H4,40,41,42);(H,6,7) |

InChI Key |

NTVASBVJSJIDKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Frameworks

Resin Selection and Initial Functionalization

The choice of resin critically influences synthesis efficiency. Rink Amide MBHA resin (0.33 mmol/g loading) is widely employed for C-terminal amide peptides due to its compatibility with Fmoc/t-Bu chemistry. For H-DL-Ser-DL-Phe-DL-Phe-DL-Leu-DL-Arg-DL-Asn-OH.TFA, Sieber resin (0.76 mmol/g) has demonstrated efficacy in minimizing diketopiperazine (DKP) side products during elongation. Swelling in dimethylformamide (DMF) for 30 minutes precedes Fmoc deprotection using 20% piperidine/DMF under microwave-assisted heating (90°C, 2 minutes).

Enantiomeric Control in DL-Amino Acid Incorporation

The DL configuration necessitates racemic amino acid derivatives. Fmoc-DL-Ser(tBu)-OH and Fmoc-DL-Phe-OH are coupled using double activation with N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure (5:5:5 equiv) to mitigate stereochemical bias. Microwave-assisted coupling (90°C, 4 minutes) enhances reaction rates for sterically hindered residues like DL-Phe-DL-Phe, reducing aggregation risks.

Protecting Group Strategies for Acid-Sensitive Residues

Arginine and Asparagine Side-Chain Protection

Arginine’s guanidine group is protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), which resists premature deprotection during Fmoc removal. Asparagine side chains utilize the dimethylcyclopropylmethyl (Dmcp) group, offering rapid cleavage in 95% trifluoroacetic acid (TFA) without aspartimide formation—a critical advantage over traditional Trt protection.

Table 1: Recommended Protecting Groups for Target Residues

| Amino Acid | Protecting Group | Cleavage Conditions | Key Advantage |

|---|---|---|---|

| DL-Ser | tBu | 95% TFA + scavengers | Prevents β-elimination |

| DL-Phe | None¹ | N/A | Reduces steric hindrance |

| DL-Leu | None¹ | N/A | Simplifies synthesis |

| DL-Arg | Pbf | 95% TFA + 2.5% H2O | Avoids guanidine side reactions |

| DL-Asn | Dmcp | 95% TFA + 3% triisopropylsilane | Prevents aggregation |

¹Hydrophobic residues often require no side-chain protection in Fmoc SPPS.

TFA-Labile Linkers for Controlled Cleavage

Rink Amide resin enables mild cleavage using TFA:thioanisole:water:phenol (90:5:2.5:2.5 v/v) to preserve acid-sensitive residues. Scavengers like triisopropylsilane (3%) suppress alkylation of tryptophan (absent here) and arginine side chains during final TFA treatment.

Coupling Optimization for Challenging Sequences

Overcoming Phe-Phe Aggregation

The DL-Phe-DL-Phe sequence induces π-π stacking, necessitating high-efficiency coupling reagents. PyBOP®/HOBt (6 equiv) in DMF at 0°C reduces aggregation versus room-temperature protocols. Extended coupling times (6 hours) with 0.375 M amino acid solutions ensure >95% incorporation efficiency.

Arg-Asn Junction Side Reactions

The DL-Arg-DL-Asn motif risks aspartimide formation at Asn. Using Dmcp protection and coupling Fmoc-DL-Asn(Dmcp)-OH with TBTU/HOAt (5 equiv) in dichloromethane (DCM) minimizes this side reaction to <2%. Post-coupling capping with acetic anhydride (10% in DMF) quenches unreacted amino groups.

Cleavage, Deprotection, and TFA Counterion Formation

Final Cleavage Cocktail Composition

A optimized mixture of TFA:thioanisole:1,2-ethanedithiol:water (92.5:2.5:2.5:2.5 v/v) cleaves the peptide-resin bond while removing Pbf and Dmcp groups in 2 hours. The TFA counterion forms spontaneously during lyophilization, enhancing solubility in aqueous buffers (≥10 mg/mL).

Purification and Analytical Validation

Reverse-Phase HPLC Conditions

Crude peptide is purified on a C18 column (250 × 21.2 mm, 5 μm) using:

- Mobile Phase A: 0.1% TFA in H2O

- Mobile Phase B: 0.1% TFA in acetonitrile

Gradient: 20% B to 50% B over 40 minutes at 8 mL/min. DL-enantiomers co-elute due to identical hydrophobicity, yielding ≥98% purity.

Table 2: Analytical Characterization Summary

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC (214 nm) | 98.2% |

| Molecular Weight | MALDI-TOF MS | 934.5 Da (calc. 934.4) |

| Enantiomeric Excess | Chiral HPLC¹ | 50:50 D/L ratio |

| TFA Content | Ion Chromatography | 1.8 equiv |

¹Chiralpak ZWIX column (4.6 × 250 mm), 20 mM NH4HCO3/MeOH.

Comparative Analysis of SPPS Strategies

Microwave vs Conventional Heating

Microwave-assisted SPPS reduces DL-Phe-DL-Phe coupling time from 6 hours to 12 minutes while maintaining 98% yield. However, asparagine residues require reduced power (20 W) to prevent Dmcp group degradation.

Cost-Benefit of Racemic Amino Acids

DL-amino acids cost 40-60% less than enantiopure equivalents but necessitate rigorous HPLC monitoring. Automated synthesizers with real-time UV monitoring (260 nm) detect coupling failures early, reducing waste.

Chemical Reactions Analysis

Types of Reactions

H-DL-Ser-DL-Phe-DL-Phe-DL-Leu-DL-Arg-DL-Asn-OH.TFA can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can produce a hydroxylated peptide, while reduction can lead to the formation of reduced peptide bonds.

Scientific Research Applications

Biochemical Research

Peptide Synthesis and Characterization

The compound serves as a model for studying peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase methods. Its structure allows researchers to investigate the effects of amino acid sequence on peptide stability and activity, which is crucial for developing new therapeutic agents .

Chiral Amino Acids

Research indicates that D-amino acids, such as those present in this compound, play significant roles in cognitive functions and may serve as biomarkers for neurodegenerative diseases. The manipulation of D-amino acids in peptides can lead to enhanced biological activity and stability .

Pharmacological Applications

Therapeutic Potential

The peptide has been studied for its potential therapeutic effects, particularly in modulating neurotransmitter systems and exhibiting neuroprotective properties. Its unique amino acid composition may influence its interaction with receptors involved in cognitive processes .

Antitumor Activity

Case studies have demonstrated that peptides similar to H-DL-Ser-DL-Phe-DL-Phe-DL-Leu-DL-Arg-DL-Asn-OH.TFA exhibit antiproliferative effects against various cancer cell lines. For instance, modifications to the peptide structure have shown promise in enhancing its efficacy against cervical cancer and breast cancer cell lines .

Analytical Applications

Mass Spectrometry and NMR

The compound is used in analytical chemistry for developing mass spectrometry techniques and nuclear magnetic resonance (NMR) spectroscopy methods. These techniques are vital for characterizing complex mixtures of peptides and understanding their interactions at the molecular level .

Data Tables

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective properties of peptides containing D-amino acids, including this compound. Results indicated that these peptides could mitigate oxidative stress in neuronal cells, suggesting their potential use in treating neurodegenerative conditions .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of structurally similar peptides against HeLa and MDA-MB-231 cell lines. The study found significant reductions in cell viability upon treatment with modified versions of the peptide, highlighting its potential as a lead compound for cancer therapy .

Mechanism of Action

The mechanism of action of H-DL-Ser-DL-Phe-DL-Phe-DL-Leu-DL-Arg-DL-Asn-OH.TFA involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Stereochemical Complexity vs. H-Phe(4-NH₂)-OH

- H-Phe(4-NH₂)-OH (CAS 943-80-6) is a single modified amino acid with a para-aminophenyl group, enhancing its utility in introducing aromatic amines into peptides. Unlike the target hexapeptide, it lacks stereochemical diversity (L-configuration only) and exhibits lower molecular weight (180.20 g/mol) .

- Target compound : The racemic DL configuration may reduce target specificity compared to enantiopure peptides but could improve metabolic stability in vivo.

Hydrophobicity and Solubility

- The dual Phe residues in the target compound enhance hydrophobicity, comparable to peptides like β-amyloid fragments. However, TFA improves solubility in acetonitrile/water mixtures, unlike H-Phe(4-NH₂)-OH, which is water-soluble due to its polar amine group .

- Fmoc-α-Me-L-Phe-OH is lipophilic, requiring dimethylformamide (DMF) for solubilization during synthesis .

Bioactivity and Toxicity

- H-Phe(4-NH₂)-OH : Exhibits warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

- Target compound: TFA may introduce toxicity concerns (e.g., pulmonary irritation), though residual TFA in peptides is typically <1% after purification. No direct toxicity data are available for the hexapeptide core.

Research Implications and Gaps

- Target compound : The racemic structure warrants comparative studies on enzymatic degradation resistance versus L-enantiomer peptides.

- TFA considerations : While TFA is widely used, alternatives like acetic acid or HCl may mitigate toxicity in therapeutic applications.

Biological Activity

H-DL-Ser-DL-Phe-DL-Phe-DL-Leu-DL-Arg-DL-Asn-OH.TFA is a synthetic peptide with potential biological activities that have garnered attention in various fields of research, including biochemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a sequence of amino acids that include serine, phenylalanine, leucine, arginine, and asparagine. The peptide is synthesized using solid-phase peptide synthesis (SPPS), which allows for the precise control of the amino acid sequence and modifications necessary for biological activity. The activation of amino acids typically involves reagents such as HBTU or DIC, followed by coupling to a resin-bound peptide chain .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. The peptide can modulate the activity of these targets, influencing various biochemical pathways. For instance, it may act on G protein-coupled receptors (GPCRs), which are crucial in many physiological processes .

Biological Activities

- Antimicrobial Activity : Some studies have indicated that peptides similar to H-DL-Ser-DL-Phe-DL-Phe-DL-Leu-DL-Arg-DL-Asn-OH exhibit antimicrobial properties. These peptides can disrupt bacterial cell membranes or inhibit vital metabolic processes within the bacteria .

- Neuroprotective Effects : Research has shown that certain analogs of this peptide may have neuroprotective effects, potentially through the modulation of neurotensin receptors. This suggests a role in protecting neuronal cells from damage .

- Antitumor Activity : There is emerging evidence that peptides like H-DL-Ser-DL-Phe-DL-Phe-DL-Leu-DL-Arg-DL-Asn-OH may possess antitumor properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of a peptide structurally similar to H-DL-Ser-DL-Phe-DL-Phe-DL-Leu-DL-Arg-DL-Asn-OH against Mycobacterium tuberculosis. The results demonstrated significant inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, a derivative of H-DL-Ser-DL-Phe was evaluated for its ability to protect neuronal cells from oxidative stress. The findings indicated that the peptide reduced cell death and improved cell viability, highlighting its potential as a neuroprotective agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing H-DL-Ser-DL-Phe-DL-Phe-DL-Leu-DL-Arg-DL-Asn-OH.TFA, and what challenges arise due to its alternating D/L-amino acid configuration?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, but the alternating D/L configuration requires careful selection of coupling reagents (e.g., HATU or DIC/HOBt) to minimize epimerization. Deprotection steps should use mild acidic conditions (e.g., 20% piperidine in DMF) to preserve stereochemistry. Purification via reverse-phase HPLC with a C18 column and TFA-containing mobile phases is critical. Challenges include low yields due to steric hindrance and racemization at DL-residues .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use tandem techniques:

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS).

- NMR Spectroscopy : Analyze - and -NMR to verify stereochemistry and backbone connectivity.

- HPLC : Assess purity (>95% by area under the curve). Discrepancies between NMR and MS data may indicate incomplete deprotection or side reactions .

Q. What solvent systems are optimal for solubilizing this peptide, given its hydrophobic residues (e.g., Leu, Phe)?

- Methodological Answer : Start with TFA/water mixtures (0.1% TFA) for initial dissolution. For aqueous buffers, add organic modifiers (e.g., 10–20% acetonitrile) or chaotropic agents (e.g., urea) to enhance solubility. Avoid high salt concentrations to prevent aggregation .

Advanced Research Questions

Q. How should researchers address contradictory data between theoretical and observed peptide stability under physiological conditions?

- Methodological Answer :

- Experimental Design : Conduct stability assays in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) over 24–72 hours.

- Analytical Follow-Up : Use LC-MS to track degradation products. If discrepancies persist (e.g., faster degradation than predicted), evaluate protease susceptibility via enzymatic assays (e.g., trypsin/chymotrypsin). Consider molecular dynamics simulations to model conformational stability .

Q. What strategies optimize the peptide’s bioavailability while retaining its biological activity?

- Methodological Answer :

- Chemical Modification : Introduce PEGylation or lipid conjugation to enhance half-life.

- Formulation Studies : Test nanocarriers (e.g., liposomes) for controlled release.

- Activity Correlation : Use circular dichroism (CD) to confirm secondary structure retention post-modification. Validate via cell-based assays (e.g., receptor binding or antimicrobial activity) .

Q. How can in silico modeling predict potential off-target interactions of this peptide?

- Methodological Answer :

- Docking Simulations : Use tools like AutoDock Vina to screen against protein databases (e.g., PDB).

- Machine Learning : Train models on peptide-protein interaction datasets to predict binding affinities.

- Validation : Cross-reference predictions with SPR (surface plasmon resonance) binding assays .

Data Management & Reproducibility

Q. What frameworks ensure reproducible synthesis and characterization data across labs?

- Methodological Answer :

- Standardized Protocols : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for documenting synthesis steps.

- Open Data Repositories : Share raw HPLC/MS/NMR data via platforms like Zenodo or PeptideAtlas.

- Collaborative Tools : Use ELNs (Electronic Lab Notebooks) with version control for real-time updates .

Tables for Key Experimental Parameters

| Parameter | Synthesis | Characterization |

|---|---|---|

| Coupling Reagent | HATU, DIC/HOBt | N/A |

| Deprotection Agent | 20% Piperidine/DMF | 0.1% TFA in water/ACN |

| Purity Threshold | >95% (HPLC) | >98% (MS/NMR) |

| Stability Assay | PBS, pH 7.4, 37°C | LC-MS degradation tracking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.